BenchChemオンラインストアへようこそ!

Chk2-IN-1

Chk2 inhibition Kinase assay Biochemical potency

Chk2-IN-1 (Hymenialdisine analogue-1) is a research-use-only Chk2 inhibitor with certified ≥99% purity. Its nanomolar potency (IC50 13.5 nM) and 16-fold selectivity over Chk1 ensure clean mechanistic interpretation, avoiding confounding dual Chk1/Chk2 effects. The unique ATM-dependent radioprotection effect enables targeted investigation of ATM-Chk2 signaling in ionizing radiation response. Supplied as a validated chemical probe for DNA damage response and radioprotection studies, it is the optimal choice for experiments requiring Chk2-specific readouts.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B1680855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChk2-IN-1
SynonymsSC-203885;  SC 203885;  SC203885; 
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C(C1=C3C(=O)N=C(N3)N)C4=CC=CC=C4N2
InChIInChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
InChIKeyRZEPRPGFGRQXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chk2-IN-1: A Selective Checkpoint Kinase 2 Inhibitor for DNA Damage Response and Radioprotection Research


Chk2-IN-1 (Hymenialdisine analogue-1, compound 1) is a potent and selective small-molecule inhibitor of checkpoint kinase 2 (Chk2) . It belongs to the indoloazepine class of kinase inhibitors and exhibits an IC50 of 13.5 nM for Chk2, with significantly lower activity against Chk1 (IC50 = 220.4 nM) . Chk2-IN-1 elicits a strong ataxia telangiectasia mutated (ATM)-dependent Chk2-mediated radioprotection effect, distinguishing its mechanism from simple kinase inhibition . The compound is provided as a research-use-only tool compound with certified purity ≥99.0% (H-NMR confirmed) .

Why Chk2-IN-1 Cannot Be Interchanged with Other Chk2 Inhibitors Without Experimental Verification


Chk2 kinase inhibitors exhibit substantial variability in potency, selectivity, and mechanism. While some compounds (e.g., AZD7762) potently inhibit both Chk1 and Chk2, others (e.g., CCT241533, PV1019) display high selectivity for Chk2 [1]. Chk2-IN-1 uniquely combines a nanomolar IC50 (13.5 nM) for Chk2 with a 16-fold selectivity over Chk1, while also demonstrating a strong ATM-dependent radioprotection effect that is not universally observed across the class . Direct substitution with a less selective or more potent Chk2 inhibitor can confound experimental outcomes due to differential off-target profiles, cellular potency, and functional effects. Therefore, the choice of Chk2 inhibitor must be guided by quantitative, comparator-based evidence relevant to the specific research application [2].

Quantitative Evidence for Selecting Chk2-IN-1: Potency, Selectivity, and Functional Differentiation


Chk2-IN-1 vs. PV1019: Superior Biochemical Potency Against Purified Chk2

Chk2-IN-1 demonstrates nearly 2-fold higher potency against purified Chk2 compared to the commonly used selective inhibitor PV1019. Biochemical IC50 values for Chk2-IN-1 are 13.5 nM , while PV1019 exhibits an IC50 of 24 nM in comparable in vitro kinase assays [1].

Chk2 inhibition Kinase assay Biochemical potency Comparator analysis

Chk2-IN-1 vs. AZD7762: Enhanced Selectivity for Chk2 Over Chk1

Chk2-IN-1 exhibits a 16-fold selectivity for Chk2 over Chk1 (IC50 ratio = 220.4 nM / 13.5 nM) . In contrast, the clinically evaluated dual inhibitor AZD7762 shows minimal selectivity, with IC50 values of 5 nM for Chk1 and <10 nM for Chk2 (ratio <2) [1]. This difference in selectivity profile is critical for experiments aiming to isolate Chk2-specific functions.

Kinase selectivity Chk1 off-target Dual inhibitor Selectivity ratio

Chk2-IN-1 vs. CCT241533: Documented ATM-Dependent Radioprotection Functional Activity

Chk2-IN-1 elicits a strong, ATM-dependent Chk2-mediated radioprotection effect . While CCT241533 is a more potent biochemical inhibitor (IC50 = 3 nM, Ki = 1.16 nM) with 63-fold selectivity over Chk1 [1], it has not been reported to exhibit ATM-dependent radioprotection. This functional divergence suggests that Chk2-IN-1 engages the ATM-Chk2 axis in a manner that produces a distinct cellular phenotype.

Radioprotection ATM pathway Functional selectivity In vivo correlate

Defined Research Applications for Chk2-IN-1 Based on Quantitative Differentiation


Biochemical and Cellular Studies Requiring Chk2-Selective Inhibition with Minimal Chk1 Interference

Chk2-IN-1 is optimally suited for experiments where Chk1 inhibition must be avoided to ensure Chk2-specific mechanistic interpretation. With a 16.3-fold selectivity for Chk2 over Chk1 , it provides a cleaner signal compared to dual inhibitors like AZD7762. Typical concentrations range from 100 nM to 1 µM for cellular assays, based on its biochemical IC50 and cellular GI50 of 1.7 µM in CCRF-CEM cells .

ATM-Dependent Radioprotection and DNA Damage Response Pathway Analysis

For researchers investigating the ATM-Chk2 radioprotection axis, Chk2-IN-1 serves as a validated chemical probe. Its ability to elicit strong ATM-dependent Chk2-mediated radioprotection differentiates it from other Chk2 inhibitors and makes it a valuable tool for studying the interplay between ATM signaling and Chk2 in the context of ionizing radiation response.

Comparator Studies with Other Chk2 Inhibitors to Dissect Functional Selectivity

The distinct functional profile of Chk2-IN-1 (radioprotection) versus CCT241533 (PARP inhibitor potentiation) or PV1019 (apoptosis inhibition) enables side-by-side comparisons to elucidate the role of specific Chk2 signaling branches in DNA damage response. Chk2-IN-1's intermediate potency (13.5 nM) and selectivity (16-fold) position it as a reference compound for benchmarking novel Chk2 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chk2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.